(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the thiazolopyrimidine core: This can be achieved through a cyclization reaction involving a thioamide and a suitable electrophile.
Introduction of the phenyl groups: This can be done through a series of substitution reactions using phenyl halides and appropriate catalysts.
Attachment of the dimethylphenoxyethoxy group: This step may involve etherification reactions using dimethylphenol and ethylene oxide derivatives.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The phenyl and thiazolopyrimidine rings can be oxidized under strong oxidizing conditions.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated phenyl derivatives and Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolopyrimidine core is known to interact with enzymes and receptors, modulating their activity. The phenyl and dimethylphenoxyethoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: A class of compounds with similar core structures.
Phenyl derivatives: Compounds with phenyl groups attached to various functional groups.
Dimethylphenoxyethoxy derivatives: Compounds with similar ether linkages.
Uniqueness
The unique combination of the thiazolopyrimidine core with the phenyl and dimethylphenoxyethoxy groups gives this compound distinct chemical and biological properties, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C31H29N3O4S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C31H29N3O4S/c1-4-36-28-18-22(11-13-27(28)38-15-14-37-24-12-10-20(2)21(3)16-24)17-25-29(32)34-26(23-8-6-5-7-9-23)19-39-31(34)33-30(25)35/h5-13,16-19,32H,4,14-15H2,1-3H3/b25-17-,32-29? |
InChI Key |
GRJSIAYUCVSLJQ-DFOFNOETSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCCOC5=CC(=C(C=C5)C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCCOC5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
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